molecular formula C15H17N3OS B1227383 2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile

2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile

Cat. No.: B1227383
M. Wt: 287.4 g/mol
InChI Key: XQKDWOZTCSCTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile is a member of quinazolines.

Scientific Research Applications

Synthesis and Antibacterial Properties

2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile and its derivatives are primarily researched for their potential in the synthesis of complex quinazolinone structures. These compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident from the synthesis of novel substituted quinazoline derivatives, demonstrating the potential of these compounds in developing new antibacterial agents (El-Shenawy, 2018).

Chemical Transformations and Structural Analysis

The compound and its related structures have been a subject of interest in chemical synthesis and structural analysis. For instance, the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide and its structural confirmation via IR, 1H, 13C NMR spectroscopy, and single-crystal X-ray structure determination highlight the chemical complexity and versatility of these compounds (Rimaz et al., 2009).

Role in Chemical Modifications and Enhancement of Analgesic Properties

The chemical structure of these compounds allows for modifications that can enhance their analgesic properties. Studies show that specific hydrolysis and methylation processes can lead to variations in these compounds, offering pathways to improve their analgesic efficacy (Украинец et al., 2016).

Applications in Corrosion Inhibition

Interestingly, derivatives of this compound have been investigated for their role in corrosion inhibition, particularly for tin in sodium chloride solutions. These studies involve techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, indicating the multifaceted applications of these compounds beyond the pharmaceutical domain (Fouda et al., 2015).

Anticancer Potential

In the realm of anticancer research, certain quinazolinylthio propanenitrile derivatives have demonstrated potential. They exhibit extensive spectrum antitumor efficiency against various cell lines, indicating their significance in the development of new anticancer drugs (Mohamed et al., 2016).

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3-butan-2-yl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile

InChI

InChI=1S/C15H17N3OS/c1-4-10(2)18-14(19)12-7-5-6-8-13(12)17-15(18)20-11(3)9-16/h5-8,10-11H,4H2,1-3H3

InChI Key

XQKDWOZTCSCTKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N=C1SC(C)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile

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